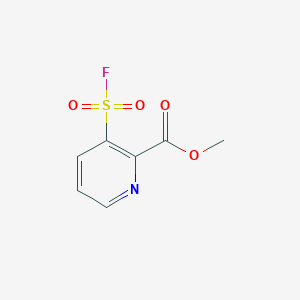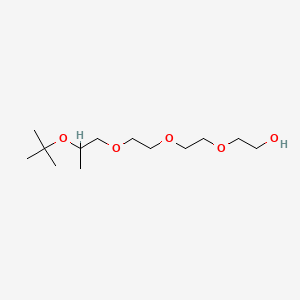
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- is an organic compound with the molecular formula C9H20O5This compound is a colorless to slightly yellow liquid that is soluble in most organic solvents, such as alcohols, ethers, and ketones .
Preparation Methods
The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol. The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical syntheses.
Biology: The compound is used in biological studies for its properties as a solvent and stabilizer.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is used as a corrosion inhibitor, solvent, and surfactant in various industrial processes .
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- involves its interaction with molecular targets and pathways in biological systems. It acts as a solvent and stabilizer, facilitating the solubility and stability of other compounds. The specific molecular targets and pathways depend on the application and the compounds it interacts with .
Comparison with Similar Compounds
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- can be compared with similar compounds such as:
Tetraethyleneglycol monomethyl ether: Similar in structure and properties, used in similar applications.
2,5,8,11-Tetraoxatridecan-13-ol, 1,1,1-triphenyl-: Another similar compound with different functional groups, used in polymer chemistry and as a catalyst
These comparisons highlight the uniqueness of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- in terms of its specific applications and properties.
Properties
CAS No. |
73467-18-2 |
|---|---|
Molecular Formula |
C13H28O5 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]propoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H28O5/c1-12(18-13(2,3)4)11-17-10-9-16-8-7-15-6-5-14/h12,14H,5-11H2,1-4H3 |
InChI Key |
ZHBDPSZQINOVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCCO)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



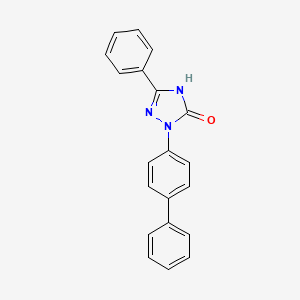
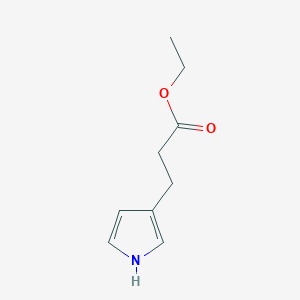
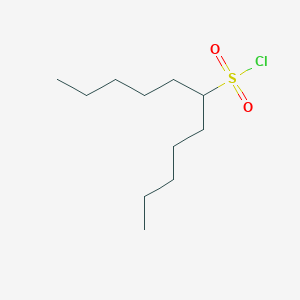
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
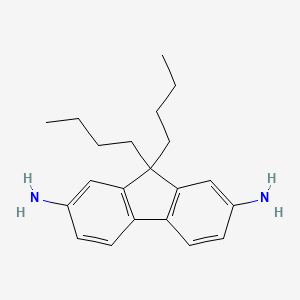
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
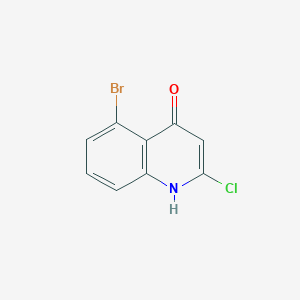
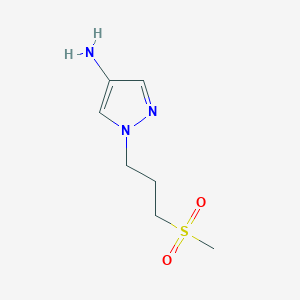
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)

